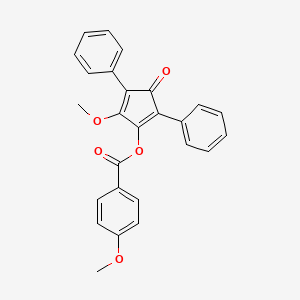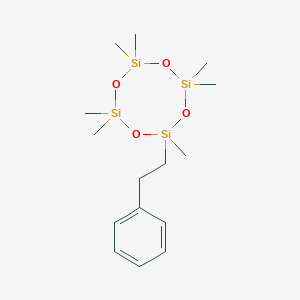
2,2,4,4,6,6,8-Heptamethyl-8-(2-phenylethyl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4,6,6,8-Heptamethyl-8-(2-phenylethyl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane is a specialized organosilicon compound. It is a member of the cyclotetrasiloxane family, characterized by its unique structure that includes both silicon and oxygen atoms arranged in a cyclic configuration. This compound is known for its stability and versatility in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8-Heptamethyl-8-(2-phenylethyl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane typically involves the hydrolysis and condensation of organosilicon precursors. One common method includes the reaction of heptamethylcyclotetrasiloxane with phenylethylchlorosilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as platinum or tin compounds to facilitate the formation of the desired cyclic structure .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of temperature, pressure, and reaction time to optimize the conversion of raw materials into the final product. Advanced purification techniques, such as distillation and chromatography, are used to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,4,6,6,8-Heptamethyl-8-(2-phenylethyl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce a variety of organosilicon derivatives .
Wissenschaftliche Forschungsanwendungen
2,2,4,4,6,6,8-Heptamethyl-8-(2-phenylethyl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and materials.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 2,2,4,4,6,6,8-Heptamethyl-8-(2-phenylethyl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen backbone provides stability and resistance to degradation, making it suitable for long-term applications. Its unique structure allows it to form strong bonds with other molecules, enhancing its effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethylcyclotrisiloxane: A smaller cyclic siloxane with similar properties but different applications.
Octamethylcyclotetrasiloxane: Another member of the cyclotetrasiloxane family, used in similar applications but with different reactivity and stability.
Decamethylcyclopentasiloxane: A larger cyclic siloxane with distinct properties and uses.
Uniqueness
2,2,4,4,6,6,8-Heptamethyl-8-(2-phenylethyl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane stands out due to its unique combination of stability, reactivity, and versatility. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
17864-12-9 |
|---|---|
Molekularformel |
C15H30O4Si4 |
Molekulargewicht |
386.74 g/mol |
IUPAC-Name |
2,2,4,4,6,6,8-heptamethyl-8-(2-phenylethyl)-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C15H30O4Si4/c1-20(2)16-21(3,4)18-23(7,19-22(5,6)17-20)14-13-15-11-9-8-10-12-15/h8-12H,13-14H2,1-7H3 |
InChI-Schlüssel |
ZMFDIKURNGEZHC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)CCC2=CC=CC=C2)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


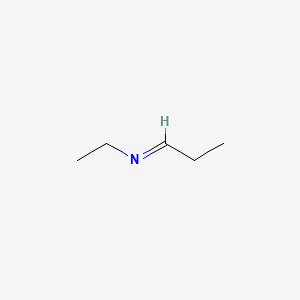
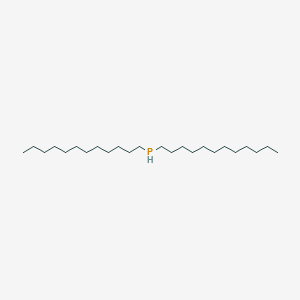

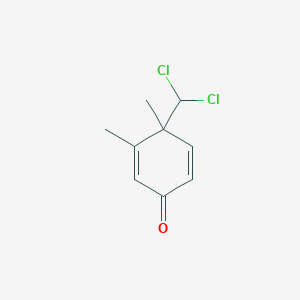
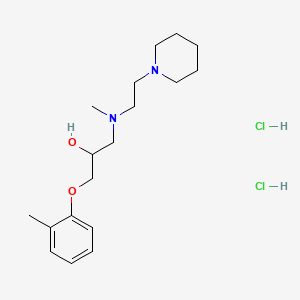
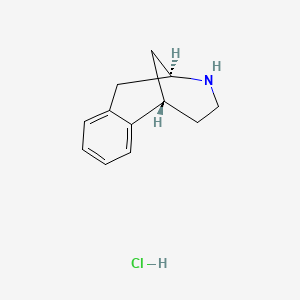
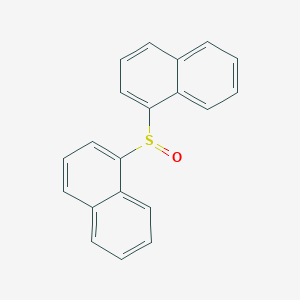
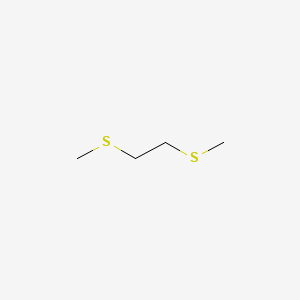
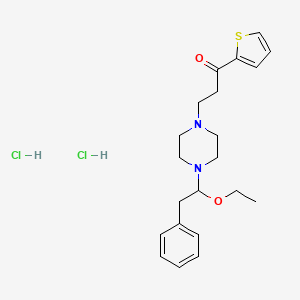
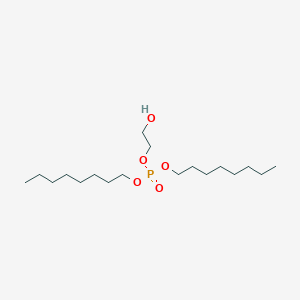
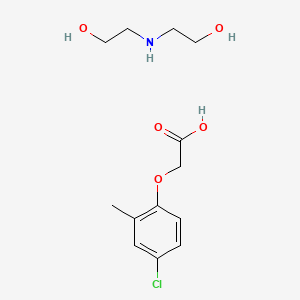
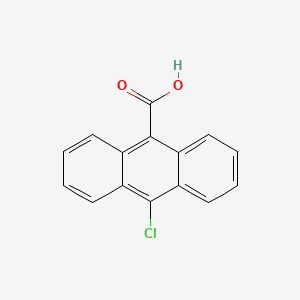
![6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B14713168.png)
